molecular formula C10H19NO5S B1454199 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol CAS No. 685514-01-6

1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1454199
CAS No.: 685514-01-6
M. Wt: 265.33 g/mol
InChI Key: GCEFFVSKOLBIBX-UHFFFAOYSA-N
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Description

“1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” is a chemical compound used in scientific research . Its unique structure allows for diverse applications in fields such as organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H26N2OSi . The InChI code for this compound is 1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-8-7-14-9-15(19)10-17-16(14)18/h7-13,19H,1-6H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 290.48 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Electron-Transfer Processes : A study involved the preparation and characterization of diferrocenylpyrroles derivatives from triisopropylsilyl-protected pyrroles. This research highlighted the redox properties of these compounds, providing insights into electron-transfer processes which are crucial for designing electroactive materials for various applications (Goetsch et al., 2014).

  • C-acylation of Pyrroles : N-acylbenzotriazoles were shown to be effective for the regiospecific C-acylation of pyrroles, including those with triisopropylsilyl groups. This methodology offers a mild, regioselective, and regiospecific route for acylating pyrroles, which could be beneficial in synthesizing pharmaceuticals and agrochemicals (Katritzky et al., 2003).

  • Synthesis of Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridine Derivatives : Research on the oxidation of tosylhydrazones derived from 2-allylamino-5-methoxypyrrole-3-carbaldehydes led to the formation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the potential of such pyrrolopyridine frameworks in medicinal chemistry and drug development (El-Nabi, 2004).

Mechanoluminescent and OLED Applications

  • Mechanoluminescent Materials : A study on Pt(II) complexes with pyrazole chelates derived from triisopropylsilyl-protected pyrroles demonstrated mechanoluminescence and potential applications in organic light-emitting diodes (OLEDs). These findings suggest the utility of such materials in developing advanced display and sensor technologies (Huang et al., 2013).

Biological Activity and Catalysis

  • Anticancer Agents : Pyrrolyl-pyridine derivatives have been synthesized and evaluated for their anticancer activity, underscoring the importance of such heterocyclic compounds in designing new therapeutic agents. This research emphasizes the bioisosteric properties of pyrrolopyridines and their role in drug discovery (Mallisetty et al., 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-8(5-7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEFFVSKOLBIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678027
Record name 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685514-01-6
Record name 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of EXAMPLE 3F (24.3 g) in tetrahydrofuran (500 mL) at −78° C. was added 2.5M BuLi (30.3 mL). After 2 minutes, trimethylborate (11.5 mL) was added, and the mixture was allowed to warm to room temperature over 1 hour. The reaction was poured into water, extracted thee times with ethyl acetate, and the combined extracts were washed with brine and concentrated. The crude product was taken up in tetrahydrofuran (200 mL) at 0° C., and 1M NaOH (69 mL) was added, followed by 30% H2O2 (8.43 mL), and the solution was stirred for 1 hour. Na2S2O3 (10 g) was added, and the pH was adjusted to 4-5 with concentrated HCl and solid NaH2PO4. The solution was extracted twice with ethyl acetate, and the combined extracts were washed with brine, dried (Na2SO4), filtered, and concentrated. The crude product was chromatographed on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
30.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Synthesis routes and methods II

Procedure details

To a mixture of Example 43A (24.3 g) in tetrahydrofuran (500 mL) at −78° C. was added 2.5 M n-butyllithium (30.3 mL). After 2 minutes, trimethylborate (11.5 mL) was added, and the mixture was allowed to warm to room temperature over 1 hour. The reaction was poured into water, extracted thee times with ethyl acetate, and the combined extracts were washed with brine and concentrated. The crude product was taken up in tetrahydrofuran (200 mL) at 0° C., and 1M aqueous NaOH (69 mL) was added, followed by 30% aqueous H2O2 (8.43 mL), and the solution was stirred for 1 hour. Na2S2O3 (10 g) was added, and the pH was adjusted to 4-5 with concentrated HCl and solid NaH2PO4. The solution was extracted twice with ethyl acetate, and the combined extracts were washed with brine, dried (Na2SO4), filtered, and concentrated. The crude product was chromatographed on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
30.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
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1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 3
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 4
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1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 5
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 6
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol

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